7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine (C₁₆H₁₆N₄O, MW 280.32 g/mol) is a partially saturated, fused bicyclic heterocycle belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold family. The compound features a tetrahydro-pyrimidine ring fused to a 1,2,4-triazole, with a 4-methylphenyl substituent at C-5 and a 2-furyl substituent at C-7, generating two chiral centers at positions 5 and 7.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
Cat. No. B379348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=CO4
InChIInChI=1S/C16H16N4O/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)20-16(19-13)17-10-18-20/h2-8,10,13-14H,9H2,1H3,(H,17,18,19)
InChIKeyIIBLPWUGNITJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine – Compound Class, Core Properties, and Procurement Context


7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine (C₁₆H₁₆N₄O, MW 280.32 g/mol) is a partially saturated, fused bicyclic heterocycle belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold family [1]. The compound features a tetrahydro-pyrimidine ring fused to a 1,2,4-triazole, with a 4-methylphenyl substituent at C-5 and a 2-furyl substituent at C-7, generating two chiral centers at positions 5 and 7 . The TP scaffold is a recognized privileged structure in medicinal chemistry, serving as a bio-isostere of purines and exhibiting broad pharmacological applicability including kinase inhibition, adenosine receptor antagonism, and antimicrobial activity [1][2]. This specific substitution pattern—combining an electron-donating 4-methylphenyl group with a 2-furyl heteroaryl moiety on a tetrahydro core—distinguishes it from both fully aromatic TP analogs and from tetrahydro TPs bearing halogenated or unsubstituted phenyl rings.

Why 7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Casually Substituted by In-Class Analogs


Within the tetrahydrotriazolopyrimidine subclass, even single-atom substituent changes at the 5-phenyl para-position produce quantifiable shifts in lipophilicity, electronic character, and predicted biological behavior that preclude casual interchange. Replacing the para-methyl group (Hammett σₚ ≈ −0.17) with chlorine (σₚ ≈ +0.23), fluorine (σₚ ≈ +0.06), or hydrogen (σₚ = 0) reverses the electronic push-pull character of the molecule, which directly modulates the electron density on the triazolopyrimidine core and alters hydrogen-bond acceptor capacity [1]. The 2-furyl substituent at C-7, while shared across some analogs, introduces distinct conformational constraints and metabolic liability relative to phenyl or thienyl replacements [2]. Furthermore, the partially saturated tetrahydro scaffold is structurally and pharmacokinetically distinct from the fully aromatic [1,2,4]triazolo[1,5-a]pyrimidine series, offering an additional hydrogen-bond donor (N4–H) and greater conformational flexibility that are absent in the aromatic congeners [3]. These multi-dimensional differences mean that SAR trends established for one para-substituted analog cannot be assumed transferable to another without empirical verification.

Quantitative Differentiation Evidence for 7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine Versus Closest Analogs


Lipophilicity Differentiation: ACD/LogP of the 4-Methylphenyl Derivative Versus the Unsubstituted 5-Phenyl Analog

The 4-methyl substituent on the 5-phenyl ring increases the predicted lipophilicity of the target compound by approximately 0.46 logP units relative to the unsubstituted 5-phenyl analog. Specifically, the (5R,7R) stereoisomer of the target compound has an ACD/LogP of 1.40, while the corresponding (5R,7R)-7-(2-furyl)-5-phenyl analog has an ACD/LogP of 0.94, as predicted by the ACD/Labs Percepta platform . This shift is consistent with the expected contribution of a para-methyl group (π ≈ +0.56) to logP. The mcule-calculated logP for the racemic target compound is 2.24, reflecting a different computational method but reinforcing the same directional trend . This lipophilicity increment places the compound in a more favorable range for passive membrane permeability (logP 1–3) while remaining within Lipinski Rule-of-5 compliance (RO5 violations = 0) .

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Electronic Substituent Effects: Hammett Sigma Constants Differentiate the 4-Methylphenyl from Halogenated Phenyl Analogs

The para-substituent on the 5-phenyl ring exerts a quantifiable electronic effect on the triazolopyrimidine core. The 4-methyl group is electron-donating (Hammett σₚ = −0.17), whereas the corresponding 4-chloro substituent is electron-withdrawing (σₚ = +0.23) and the 4-fluoro substituent is weakly electron-withdrawing (σₚ = +0.06) [1]. This polarity reversal (Δσₚ = 0.40 between 4-CH₃ and 4-Cl) alters the electron density at the N1, N3, and N4 positions of the triazolopyrimidine ring system, which serve as critical hydrogen-bond acceptors and metal-coordination sites [2]. The net effect is that the 4-methylphenyl derivative presents a more electron-rich heterocyclic core compared to its 4-chlorophenyl and 4-fluorophenyl analogs, which can be expected to differentially modulate target binding, particularly with electrophilic or metal-containing active sites.

Electronic effects Structure-activity relationships Hammett constants Medicinal chemistry

Stereochemical Configuration: Two Defined Chiral Centers Enable Stereospecific Biological Profiling

The target compound contains two chiral centers at C-5 and C-7 of the tetrahydro-pyrimidine ring, yielding four possible stereoisomers. Two diastereomers—(5R,7R) and (5S,7R)—are documented in the ChemSpider database with distinct ZINC identifiers (ZINC00350209 and ZINC00350211, respectively) . The cis relationship of the 4-methylphenyl and 2-furyl substituents in the (5R,7R) isomer versus the trans relationship in the (5S,7R) isomer produces different three-dimensional presentations of the pharmacophoric elements, which can be expected to yield divergent target recognition profiles [1]. This is in contrast to achiral analogs such as 2-(2-furyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (the fully aromatic congener, MW 276.29), which lack stereochemical complexity entirely .

Stereochemistry Chiral resolution Enantioselective biology Analytical characterization

Scaffold Saturation State: Tetrahydro Core Versus Fully Aromatic Triazolopyrimidine Congener

The target compound features a partially saturated 4,5,6,7-tetrahydro-pyrimidine ring, distinguishing it from the fully aromatic 2-(2-furyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (C₁₆H₁₂N₄O, MW 276.29) . The tetrahydro scaffold introduces an sp³-hybridized N4 nitrogen with a hydrogen-bond donor (N4–H, HBD count = 1), which is absent in the aromatic analog (HBD count = 0) . This additional H-bond donor capability alters the compound's interaction with biological targets and its solvation properties. Furthermore, the saturated C5–C6–C7 segment introduces conformational flexibility (two freely rotatable bonds in the ring system itself) not present in the planar aromatic scaffold. The polar surface area is correspondingly higher: PSA = 53 Ų (ACD/Labs prediction) for the tetrahydro target versus an expected lower PSA for the aromatic congener .

Scaffold diversity Conformational analysis Hydrogen bonding Metabolic stability

BindingDB Functional Activity Data for the Closest 4-Fluorophenyl Analog: Baseline EC₅₀ Values in a Eukaryotic Phenotypic Assay

The closest analog with publicly available quantitative biological data in BindingDB is 5-(4-fluorophenyl)-7-(2-furyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (BDBM52485), which was tested in a C. elegans maternal gene expression phenotypic assay targeting zinc finger protein mex-5. This compound exhibited an EC₅₀ of 1.28 × 10⁴ nM (12.8 μM) in the primary screen [1]. While this value alone does not represent potent activity, it establishes a measurable benchmark for the 5-(4-substituted phenyl)-7-(2-furyl) triazolopyrimidine chemotype in a whole-organism phenotypic assay. Critically, the 4-fluoro substituent (σₚ = +0.06) is electronically distinct from the 4-methyl substituent (σₚ = −0.17) of the target compound, meaning the target compound's activity in similar assays cannot be directly extrapolated but provides a starting point for comparative SAR exploration [2]. No direct BindingDB data were located for the exact 4-methylphenyl target compound at the time of this analysis, representing a quantifiable data gap that procurement of the compound would address.

Phenotypic screening Zinc finger protein C. elegans BindingDB

Patent Landscape: Tetrahydrotriazolopyrimidine Scaffold Is Claimed as Human Neutrophil Elastase (HNE) Inhibitors by Chiesi Farmaceutici

The tetrahydrotriazolopyrimidine scaffold—the core architecture of the target compound—is specifically claimed in patent families assigned to Chiesi Farmaceutici S.p.A. as human neutrophil elastase (HNE) inhibitors for the treatment of respiratory diseases including COPD, cystic fibrosis, and ARDS [1][2]. The patent (CN105873933A / EP3083626A1 / WO2015091281A1) describes compounds of formula (I) with a tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine core bearing diverse substituents, demonstrating that this scaffold is recognized as a validated starting point for serine protease inhibitor development [1]. The target compound's specific substitution pattern (4-methylphenyl at C-5, 2-furyl at C-7) falls within the general Markush structure space claimed, though it is not explicitly exemplified in the available patent abstracts. The HNE inhibitory activity of the exemplified patent compounds, while not quantitatively reported for the target compound itself, provides class-level evidence that tetrahydrotriazolopyrimidines of this type merit investigation as serine protease inhibitors [2].

Human neutrophil elastase COPD Inflammation Patent analysis

Recommended Research and Industrial Application Scenarios for 7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine


Structure-Activity Relationship (SAR) Expansion of Tetrahydrotriazolopyrimidine-Based Serine Protease Inhibitors

Procure the target compound as part of a systematic SAR matrix exploring the electronic and steric effects of para-substituents on the 5-phenyl ring of the tetrahydrotriazolopyrimidine scaffold. The 4-methyl substitution (σₚ = −0.17) fills a critical gap between the electron-neutral phenyl (σₚ = 0.00), the electron-withdrawing 4-fluorophenyl (σₚ = +0.06), and the strongly electron-withdrawing 4-chlorophenyl (σₚ = +0.23) analogs [1]. Testing this compound alongside its halogenated and unsubstituted comparators in HNE enzyme inhibition assays would establish a Hammett σₚ–activity correlation for this scaffold, enabling predictive SAR modeling as demonstrated in the Chiesi Farmaceutici patent family [2].

Stereochemical Influence on Adenosine Receptor Subtype Selectivity

Given that the pyrazolo-triazolo-pyrimidine class has yielded highly selective hA₃ adenosine receptor antagonists (e.g., compound 31: Ki hA₃ = 0.108 nM; hA₁/hA₃ = 5200; hA₂A/hA₃ = 7200), and that 2-furyl ring substitution plays a critical role in receptor recognition [3], the stereochemically defined (5R,7R) and (5S,7R) diastereomers of the target compound should be evaluated individually in adenosine receptor subtype binding assays. The electron-donating 4-methyl substituent may differentially modulate affinity at the hA₃ versus hA₁ and hA₂A subtypes compared to the para-unsubstituted furyl reference compounds.

Comparative Physicochemical and In Vitro ADME Profiling Against the Fully Aromatic Triazolopyrimidine Congener

Procure the target tetrahydro compound alongside its aromatic congener 2-(2-furyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine for a head-to-head comparison of solubility, logD₇.₄, microsomal stability, and Caco-2 permeability. The tetrahydro scaffold introduces an additional hydrogen-bond donor (N4–H; HBD = 1 vs. 0) and greater conformational flexibility , which are predicted to reduce metabolic vulnerability of the furan ring—a known liability reported for furyl-containing triazolopyrimidines [3]—while potentially altering oral bioavailability.

Phenotypic Screening in Respiratory Disease-Relevant Cellular Models

Based on the HNE inhibitory potential of the tetrahydrotriazolopyrimidine scaffold [2] and the established role of HNE in COPD and cystic fibrosis pathophysiology, the target compound should be prioritized for screening in neutrophil elastase activity assays using human sputum samples or bronchial epithelial cell models. The intermediate lipophilicity of the 4-methylphenyl derivative (ACD/LogP = 1.40; logP mcule = 2.24) positions it within a favorable range for pulmonary delivery via inhalation, a key consideration for respiratory therapeutics.

Quote Request

Request a Quote for 7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.